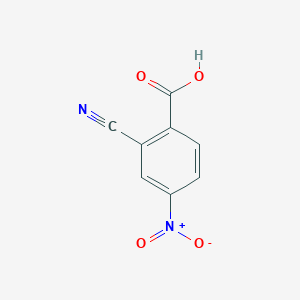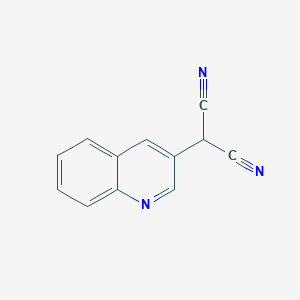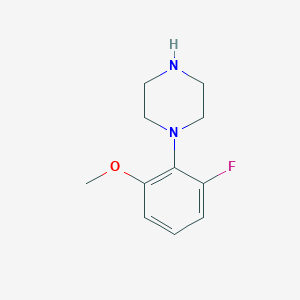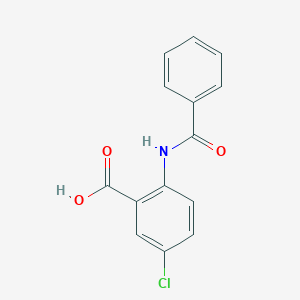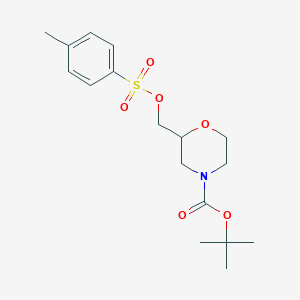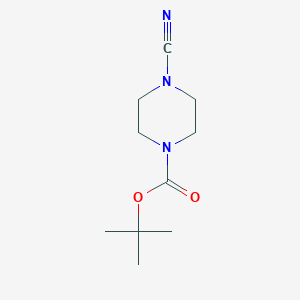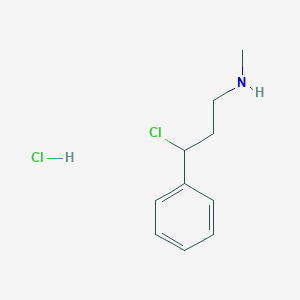![molecular formula C7H5NO B168854 Furo[2,3-c]pyridin CAS No. 19539-50-5](/img/structure/B168854.png)
Furo[2,3-c]pyridin
Übersicht
Beschreibung
“Furo[2,3-c]pyridine” is a chemical compound with the molecular formula C7H5NO . It has been identified as a core structure in the development of potent and highly selective inhibitors .
Synthesis Analysis
A new synthetic strategy towards “Furo[2,3-c]pyridine” starting with N-benzenesulfonylpiperidin-4-one in good yield has been described . Another study reported a Pd(II)-catalyzed synthesis of furopyridines from β-ketodinitriles and alkynes via an unusual N–H/C annulation .
Molecular Structure Analysis
The molecular structure of “Furo[2,3-c]pyridine” consists of a fused ring system combining a pyridine ring and a furan ring . The molecular weight is 119.12 g/mol .
Chemical Reactions Analysis
“Furo[2,3-c]pyridine” has been used in the construction of an AIE-active photosensitizer named LIQ-TF through an Rh-catalyzed tandem reaction . Another study reported a four-step cascade reaction for accessing furo[3,4-c]pyridine-1,4-diones via rhodium catalysis .
Physical And Chemical Properties Analysis
“Furo[2,3-c]pyridine” has a density of 1.2±0.1 g/cm³, a boiling point of 197.9±13.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . It has a molar refractivity of 34.5±0.3 cm³ and a polar surface area of 26 Ų .
Wissenschaftliche Forschungsanwendungen
Photodynamische Therapie und Bildgebung
Furo[2,3-c]pyridin-Derivate wurden bei der Entwicklung von Photosensibilisatoren für die photodynamische Therapie (PDT) verwendet. Eine spezielle Verbindung, LIQ-TF, die auf this compound basiert, hat vielversprechende Ergebnisse in der Nahinfrarot-Emission mit hoher Quantenausbeute gezeigt. Es ist effizient bei der Erzeugung von Singulett-Sauerstoff und Hydroxylradikalen, wodurch es für die spezifische Bildgebung und photodynamische Ablation von grampositiven Bakterien geeignet ist .
Chemische Synthese
Als vielseitiges Reagenz finden this compound-Derivate Anwendung in einer Vielzahl von chemischen Reaktionen und Syntheseprozessen. Ihre Reaktivität und Selektivität machen sie zu wertvollen Werkzeugen für Chemiker, die nach neuartigen Materialien und Molekülen mit maßgeschneiderten Eigenschaften und Funktionalitäten suchen .
Biologische Aktivität
Verbindungen, die die Pyrrolo[3,4-c]pyridin-Struktur enthalten, die eng mit this compound verwandt ist, wurden auf ihr Potenzial zur Behandlung von Erkrankungen des Nerven- und Immunsystems untersucht. Sie haben auch antidiabetische, antimykobakterielle, antivirale und Antitumoraktivitäten gezeigt .
Synthese von bioaktiven Verbindungen
Das Triazolopyridin-Gerüst, das ein Isoster des Purinrings ist und mit this compound-Strukturen verwandt ist, wurde für seine Bioaktivität in Verbindungen berichtet, die den Triazolopyridin-Ring enthalten. Diese Verbindungen haben neben anderen biologischen Wirkungen analeptische Aktivität gezeigt .
Organische Leuchtdioden (OLEDs)
this compound-basierte Iridiumkomplexe wurden für den Einsatz in effizienten, lösungsmittelverarbeitbaren phosphoreszierenden OLEDs entwickelt. Diese Komplexe tragen zur Entwicklung fortschrittlicher Materialien für Displaytechnologien bei .
Wirkmechanismus
Target of Action
Furo[2,3-c]pyridine-based compounds have been found to target Gram-positive bacteria . They are used as photosensitizers for specific imaging and photodynamic ablation of these bacteria . The primary role of these targets is to cause bacterial cell death, thereby combating multiple drug-resistant bacteria .
Mode of Action
The compound interacts with its targets through a process known as photodynamic ablation . This involves the generation of reactive oxygen species (ROS), specifically singlet oxygen (^1O2) and hydroxyl radicals (˙OH), which are highly reactive and can cause damage to cellular components, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by Furo[2,3-c]pyridine are primarily those involved in bacterial cell survival. The generation of ROS can lead to oxidative stress, damaging cellular components such as proteins, lipids, and DNA, and disrupting essential biochemical pathways within the bacterial cell . This results in the inhibition of bacterial growth and survival .
Pharmacokinetics
, which can impact bioavailability. Solubility is a key factor in determining how well a drug is absorbed in the body, and thus its bioavailability .
Result of Action
The result of Furo[2,3-c]pyridine’s action is the specific imaging and photodynamic ablation of Gram-positive bacteria . The compound’s high quantum yield and generation efficiency of ROS lead to effective bacterial cell death . This makes it a potential candidate for combating multiple drug-resistant bacteria .
Action Environment
The action of Furo[2,3-c]pyridine can be influenced by various environmental factors. For instance, the presence of light is necessary for the compound to act as a photosensitizer and generate ROS
Safety and Hazards
Zukünftige Richtungen
“Furo[2,3-c]pyridine” shows great potential for future research and applications. For instance, it has been used to construct an AIE-active photosensitizer named LIQ-TF, which showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency . This could be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo, showing great potential for combating multiple drug-resistant bacteria .
Biochemische Analyse
Biochemical Properties
Furo[2,3-c]pyridine has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used to construct an AIE-active photosensitizer named LIQ-TF, which showed high quantum yield and high generation efficiency of reactive oxygen species . This suggests that Furo[2,3-c]pyridine could play a significant role in biochemical reactions involving these types of molecules .
Cellular Effects
In terms of cellular effects, Furo[2,3-c]pyridine-based compounds have shown potential for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo . This indicates that Furo[2,3-c]pyridine can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Furo[2,3-c]pyridine involves its interaction with biomolecules at the molecular level . For example, the LIQ-TF compound, which is based on Furo[2,3-c]pyridine, has been found to generate reactive oxygen species efficiently, suggesting a potential mechanism of action involving enzyme activation .
Temporal Effects in Laboratory Settings
The effects of Furo[2,3-c]pyridine can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Furo[2,3-c]pyridine can vary with different dosages in animal models
Eigenschaften
IUPAC Name |
furo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-3-8-5-7-6(1)2-4-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXBIOIYWUIXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510847 | |
| Record name | Furo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19539-50-5 | |
| Record name | Furo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Furo[2,3-c]pyridine is a heterocyclic aromatic compound.
ANone: There is limited information available specifically addressing the material compatibility and stability of Furo[2,3-c]pyridine under various conditions. Research primarily focuses on the synthesis and biological activity of its derivatives. Further investigations are needed to explore its performance and potential applications in different material settings.
A: Yes, Density Functional Theory (DFT) calculations have been employed to study the structures and stabilities of Furo[2,3-c]pyridine and its isomeric thieno- and selenophenopyridines []. These calculations provide insights into the electronic properties, chemical reactivity, and relative stabilities of these compounds []. Additionally, DFT calculations were used to explore the mechanism and regioselectivity of 1,3-dipolar cycloaddition reactions involving a Furo[2,3-c]pyridine derivative [].
A: SAR studies are crucial for understanding how structural modifications impact the biological activity of a compound. In the case of 2,3-diamino-furo[2,3-c]pyridines, a distinct SAR was observed concerning substituents at the C2 position and their impact on TLR8 activation []. Specifically, modifications at this position affected their ability to induce NF-κB signaling and chemokine expression []. This highlights the importance of the C2 position for TLR8 agonistic activity within this series. Additionally, for N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-543,613), an agonist of the α7 nAChR, detailed SAR studies revealed the impact of various substituents on binding affinity, selectivity, and in vitro/vivo efficacy []. These studies were crucial for optimizing the compound's pharmacological profile and therapeutic potential for cognitive disorders.
ANone: The provided research primarily focuses on synthetic methods and preliminary biological evaluation of Furo[2,3-c]pyridine derivatives. There is limited information available regarding SHE regulations, detailed PK/PD profiles, comprehensive in vivo efficacy studies, resistance mechanisms, toxicological data, or advanced drug delivery strategies.
A: Early research on Furo[2,3-c]pyridine focused primarily on its synthesis. A key milestone was the development of a simple synthesis for the parent framework and its 2- and 3-methyl derivatives []. Subsequent studies explored various synthetic approaches to access substituted Furo[2,3-c]pyridines, including the use of palladium-catalyzed coupling reactions and electrophilic cyclization strategies [, , , , , , ]. More recently, research has shifted towards exploring the biological activities of Furo[2,3-c]pyridine derivatives, particularly as potential therapeutics for cognitive disorders and as vaccine adjuvants [, ].
A: Yes, the research on Furo[2,3-c]pyridine and its derivatives has benefitted from collaborations across multiple scientific disciplines. For example, synthetic chemists have developed efficient and versatile methods for constructing diversely substituted Furo[2,3-c]pyridines [, , , ]. Medicinal chemists have utilized these synthetic advances to explore the structure-activity relationships and identify potent and selective ligands for biological targets, such as the α7 nAChR and TLR8 [, ]. Further collaboration with pharmacologists, computational chemists, and biologists will be crucial to fully unlock the therapeutic potential of this intriguing scaffold.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


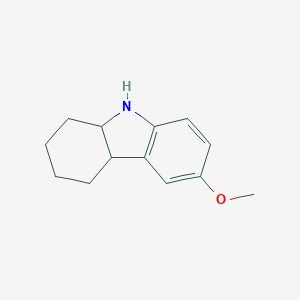
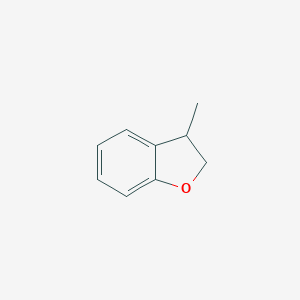
![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)
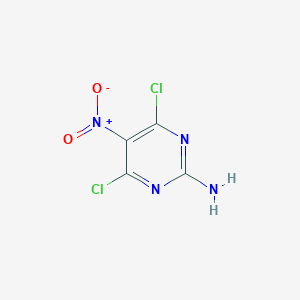
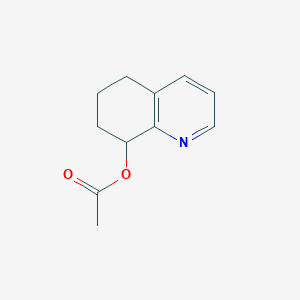
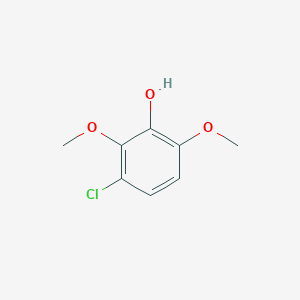
![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)
